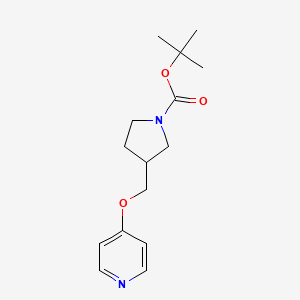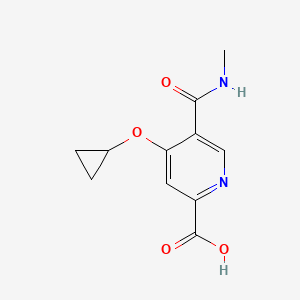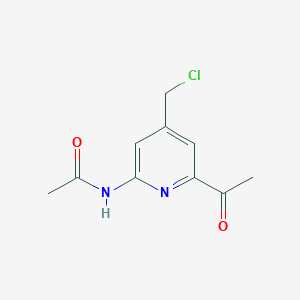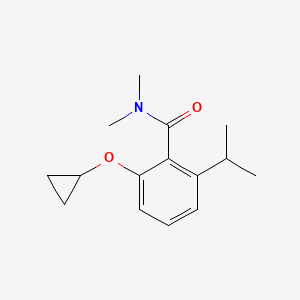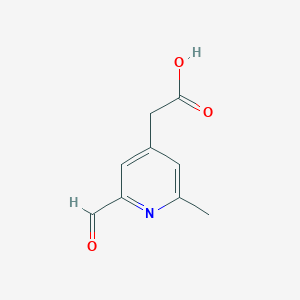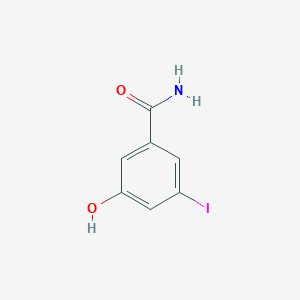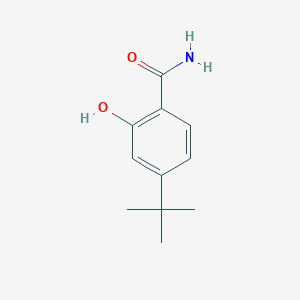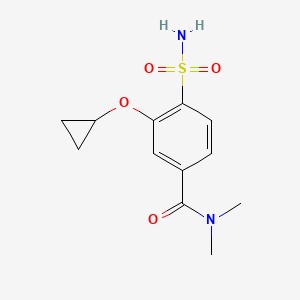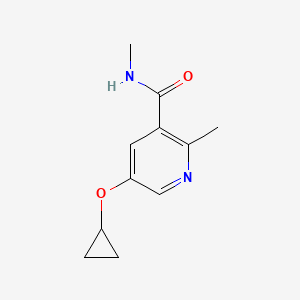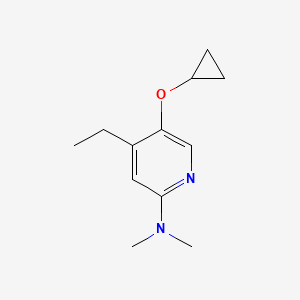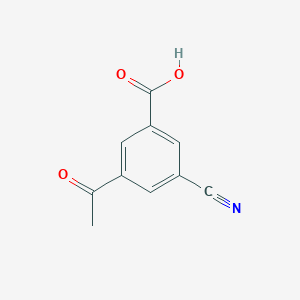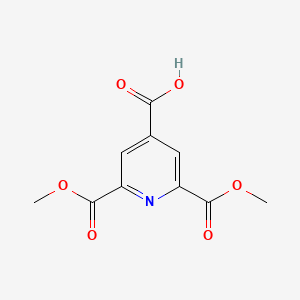
2,6-Bis(methoxycarbonyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of isonicotinic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In the context of plant immunity, the compound acts as an elicitor, mimicking pathogen attack and triggering the plant’s systemic acquired resistance (SAR) pathways . This leads to the activation of defense genes and the production of antimicrobial compounds, enhancing the plant’s resistance to infections.
Comparison with Similar Compounds
Isonicotinic acid: A simpler derivative with a single carboxylic acid group.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions, known for its use as a plant immunity inducer.
Nicotinic acid:
Uniqueness: 2,6-Bis(methoxycarbonyl)isonicotinic acid is unique due to its dual methoxycarbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthetic chemistry and plant biology.
Properties
Molecular Formula |
C10H9NO6 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
2,6-bis(methoxycarbonyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO6/c1-16-9(14)6-3-5(8(12)13)4-7(11-6)10(15)17-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
IDMJGOLVRVFGTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



